Reactivity and Site-Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one contains an aryl bromide at the sterically accessible 7-position, making it a highly suitable substrate for Pd-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings. While specific kinetic data for this exact compound is not reported in the literature, its reactivity can be inferred from established trends in aryl bromide reactivity [1]. The bromine atom is significantly more reactive in oxidative addition with Pd(0) compared to the corresponding chloro- (e.g., 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one) or fluoro-analogs, enabling milder reaction conditions and higher yields in many cases [2]. Furthermore, the 5-hydroxy group can act as a directing group for C-H activation or be protected to ensure orthogonality during multi-step syntheses, a feature not present in non-hydroxylated analogs like 7-bromo-1-indanone.
| Evidence Dimension | Reactivity in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Aryl Bromide (Ar-Br) |
| Comparator Or Baseline | Aryl Chloride (Ar-Cl) |
| Quantified Difference | Qualitatively higher reactivity; generally enables milder conditions (lower T, shorter t) and often higher yields. |
| Conditions | General conditions for Suzuki-Miyaura coupling; specific data not available for this compound. |
Why This Matters
For procurement, this means the compound is a more reliable and versatile building block for diversification via cross-coupling compared to less reactive halogenated analogs.
- [1] Butkevich, A. N., Ranieri, B., Meerpoel, L., Stansfield, I., Angibaud, P., Corbu, A., & Cossy, J. (2014). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 12(5), 728-731. View Source
- [2] Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) intermediates in palladium-catalyzed Heck and cross-coupling reactions. Accounts of Chemical Research, 33(5), 314-321. View Source
